Isobaimuxinol
Isobaimuxinol
Brand Name:
Vulcanchem
CAS No.:
105013-72-7
VCID:
VC20781103
InChI:
InChI=1S/C15H26O2/c1-13(2)11-6-8-14(3)7-4-5-12(10-16)15(14,9-11)17-13/h11-12,16H,4-10H2,1-3H3/t11-,12+,14+,15+/m1/s1
SMILES:
CC1(C2CCC3(CCCC(C3(C2)O1)CO)C)C
Molecular Formula:
C15H26O2
Molecular Weight:
238.37 g/mol
Isobaimuxinol
CAS No.: 105013-72-7
Cat. No.: VC20781103
Molecular Formula: C15H26O2
Molecular Weight: 238.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 105013-72-7 |
|---|---|
| Molecular Formula | C15H26O2 |
| Molecular Weight | 238.37 g/mol |
| IUPAC Name | [(1S,2S,6S,9R)-6,10,10-trimethyl-11-oxatricyclo[7.2.1.01,6]dodecan-2-yl]methanol |
| Standard InChI | InChI=1S/C15H26O2/c1-13(2)11-6-8-14(3)7-4-5-12(10-16)15(14,9-11)17-13/h11-12,16H,4-10H2,1-3H3/t11-,12+,14+,15+/m1/s1 |
| Standard InChI Key | YBLZTLDYFAHJHH-DHMWGJHJSA-N |
| Isomeric SMILES | C[C@@]12CCC[C@H]([C@@]13C[C@@H](CC2)C(O3)(C)C)CO |
| SMILES | CC1(C2CCC3(CCCC(C3(C2)O1)CO)C)C |
| Canonical SMILES | CC1(C2CCC3(CCCC(C3(C2)O1)CO)C)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator